Enhanced Carbonic Anhydrase II Inhibition Potency vs. Salicylic Acid
In an in vitro study comparing the inhibition of human cytosolic carbonic anhydrase isozyme II (hCA II), 5-chlorosalicylic acid (5-ClSA) demonstrated a 944-fold increase in potency compared to the parent compound, salicylic acid (SA). The IC50 value for 5-ClSA was 0.72 µM, whereas SA required a concentration of 0.68 mM to achieve 50% inhibition [1]. This stark difference highlights the profound impact of the 5-chloro substitution on biological activity.
| Evidence Dimension | Inhibitory Concentration (IC50) against human cytosolic carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | 0.72 µM |
| Comparator Or Baseline | Salicylic acid (SA): 0.68 mM (680 µM) |
| Quantified Difference | 944-fold higher potency for 5-ClSA |
| Conditions | In vitro esterase method using 4-nitrophenyl acetate as a substrate. |
Why This Matters
This demonstrates that 5-ClSA is a far more potent lead compound for developing carbonic anhydrase inhibitors, which are relevant in treating glaucoma, epilepsy, and certain cancers, making it a distinct and valuable procurement choice over non-halogenated salicylic acid.
- [1] In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. (2008). Bioorganic & Medicinal Chemistry, 16(20), 9101-9105. DOI: 10.1016/j.bmc.2008.09.028 View Source
